
2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
概要
説明
2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic intermediate with borate and sulfonamide groups . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is also used in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis due to its high stability, low toxicity, and high reactivity in various transformation processes . It is usually used to protect diols in the organic synthesis of drugs and is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 158 . It has a density of 0.9642 g/mL at 25 °C, a boiling point of 120°C at 228mmHg, and a refractive index of 1.4096 .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystallography
The compound and its derivatives have been synthesized through a multi-step substitution reaction and analyzed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystal structures are confirmed by X-ray diffraction and further investigated using density functional theory (DFT) (P.-Y. Huang et al., 2021). Additionally, conformational analysis indicates consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction (Qing-mei Wu et al., 2021).
Suzuki-Miyaura Coupling Reactions
The compound is employed in Suzuki-Miyaura coupling reactions, an important method in organic synthesis, for the creation of carbon-carbon bonds (G. P. Moloney, 2001).
Radiochemistry Applications
Isotope-labeled analogs of the compound have been synthesized for applications in radiochemistry, particularly as inhibitors in medical imaging and diagnostics (Mihaela Plesescu et al., 2014).
Frontier Molecular Orbitals Analysis
The molecular electrostatic potential and frontier molecular orbitals of the compound have been investigated, revealing some of its physicochemical properties (P.-Y. Huang et al., 2021).
Catalysis and Chemical Reactions
Catalytic Applications
The compound and its derivatives are used as catalysts in chemical reactions, including oligomerization and methoxycarbonylation of olefins (George S. Nyamato et al., 2016).
Chemical Synthesis
It is involved in the synthesis of complex chemical structures like pyrazolo[1,5-a]pyridines, which are important in medicinal chemistry (Paul A. Bethel et al., 2012).
Medicinal Chemistry and Drug Design
Prodrug Synthesis
Derivatives of the compound are used in the design of prodrugs, which activate under certain conditions like oxidative stress, for potential therapeutic applications (Qin Wang et al., 2018).
PET Radioligand Synthesis
It is employed in the high-yield synthesis of PET radioligands, crucial for diagnostic imaging in neuroscience and oncology (Hyunjung Kim & Y. Choe, 2020).
作用機序
Mode of Action
It is known that the compound can be synthesized through nucleophilic and amidation reactions .
Biochemical Pathways
The compound 2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is involved in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units
Safety and Hazards
将来の方向性
The compound has a wide range of applications in pharmacy and biology . It can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs . In addition, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
特性
IUPAC Name |
2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-8-15-11(16-6)10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEBIDFITKKLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1420998-43-1 | |
| Record name | 2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



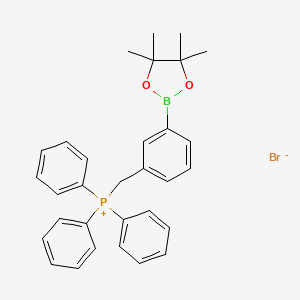
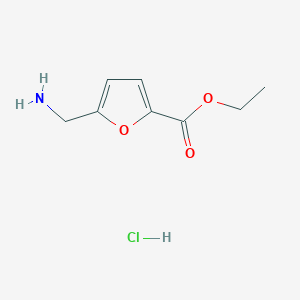
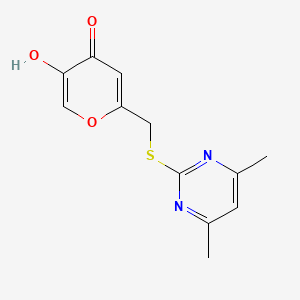

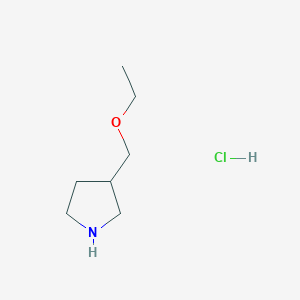
![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

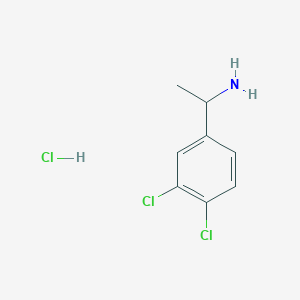
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)

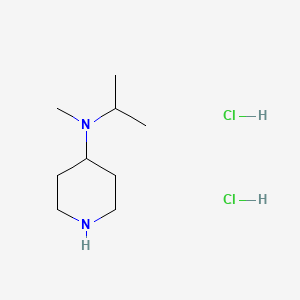
![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)
